molecular formula C14H21NO3 B13003396 Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate

Cat. No.: B13003396
M. Wt: 251.32 g/mol
InChI Key: LAUUCMOPECBODC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a pentyloxy group attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate typically involves the esterification of 3-amino-4-methyl-5-(pentyloxy)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pentyloxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is unique due to the presence of the pentyloxy group, which imparts distinct lipophilic properties and enhances its potential for membrane permeability. This makes it particularly valuable in medicinal chemistry and drug development .

Biological Activity

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Synthesis

This compound belongs to the class of benzoate esters and features a pentyloxy group at the meta position of the benzoate ring. The synthesis typically involves the esterification of 3-amino-4-methyl-5-(pentyloxy)benzoic acid with methanol under acidic conditions. This process can be optimized through various methods, including continuous flow reactors and solid acid catalysts to enhance yield and efficiency .

Biological Activities

The compound exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. Its structural features suggest potential interactions with microbial cells, which could inhibit their growth and reproduction .

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including this compound, possess significant antimicrobial properties. For instance, studies show that similar compounds can effectively inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency . The presence of the amino group in this compound may enhance its interaction with microbial targets.

Antifungal Activity

The antifungal potential of this compound has been explored through studies focusing on its derivatives. For example, related benzoic acid derivatives have demonstrated effectiveness against Candida species, showcasing their ability to disrupt fungal cell membranes . The unique pentyloxy substitution may further influence its antifungal efficacy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival.

Biochemical Pathways

The compound likely engages in biochemical pathways related to microbial metabolism. Its carboxylic acid group may play a crucial role in binding to enzymes involved in metabolic processes, thereby inhibiting their activity .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives revealed that methyl esters generally exhibited lower antimicrobial activity compared to their hydrolyzed counterparts. However, this compound showed promising results against specific bacterial strains, indicating its potential as an antimicrobial agent .
  • Antifungal Screening : In a series of experiments assessing the antifungal properties of benzoic acid derivatives, this compound was tested against several fungal strains. The results indicated significant inhibition at varying concentrations, suggesting its utility in antifungal applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAntifungal Activity
This compoundPentyloxy group; amino groupModerateSignificant
Methyl benzoateNo amino or pentyloxy substitutionLowLow
Ethyl benzoateEthyl instead of methylLowLow

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-pentoxybenzoate

InChI

InChI=1S/C14H21NO3/c1-4-5-6-7-18-13-9-11(14(16)17-3)8-12(15)10(13)2/h8-9H,4-7,15H2,1-3H3

InChI Key

LAUUCMOPECBODC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=CC(=C1C)N)C(=O)OC

Origin of Product

United States

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